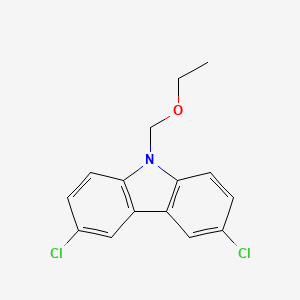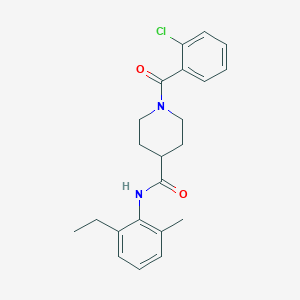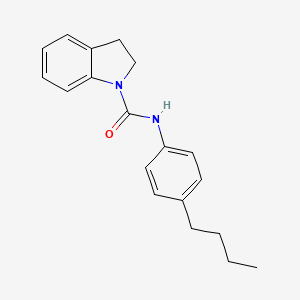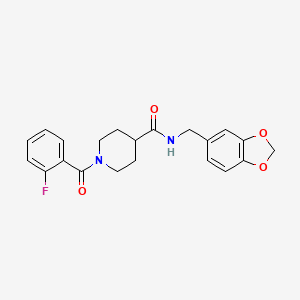
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a carbazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is not fully understood. However, it has been suggested that the compound exerts its anticancer and antitumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis. It has also been shown to modulate the expression of certain genes involved in the regulation of the cell cycle. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. It has also been shown to exhibit potent anticancer and antitumor activities. However, there are also limitations associated with the use of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
将来の方向性
There are several future directions for the research on 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer and antitumor therapies. Another potential direction is to explore its potential applications in other fields, such as the development of fluorescent probes for the detection of DNA. In addition, further studies could be conducted to optimize the synthesis method of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole and to overcome its limitations for lab experiments.
Conclusion:
In conclusion, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit potent anticancer, antitumor, and anti-inflammatory properties. Its mechanism of action is not fully understood, and further research is needed to optimize its use in different applications. Overall, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has the potential to be a valuable tool for scientific research and could lead to the development of new therapies and diagnostic tools.
合成法
The synthesis of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole can be achieved using different methods. One of the most commonly used methods involves the reaction of 3,6-dichlorocarbazole with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, and the yield of the product is relatively high.
科学的研究の応用
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. It has also been shown to have antibacterial and antifungal activities. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been used as a fluorescent probe for the detection of DNA.
特性
IUPAC Name |
3,6-dichloro-9-(ethoxymethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPQAWTYQXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-9-(ethoxymethyl)carbazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)

![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide](/img/structure/B4879589.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)

![4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4879617.png)
![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)


![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)
